4-(Pyridin-2-ylmethyl)-1,4-thiazepane
Description
Significance of Seven-Membered Heterocyclic Rings in Organic Synthesis and Reactivity Studies
Seven-membered heterocyclic rings, particularly those containing multiple heteroatoms like the 1,4-thiazepane (B1286124) system, are of growing importance in chemical research. Unlike their five- and six-membered counterparts, which are often planar, saturated seven-membered rings like 1,4-thiazepane possess a higher degree of three-dimensional (3D) character. nih.govacs.org This structural feature is increasingly sought after in areas such as fragment-based drug discovery, where increased 3D character has been linked to improved specificity and better physicochemical properties. nih.gov
The synthesis of the 1,4-thiazepane core has been the subject of considerable research. Modern synthetic methods have moved away from lengthy, low-yielding procedures to more efficient one-pot strategies. nih.govjscimedcentral.com A notable advancement involves the tandem conjugate addition and cyclization of 1,2-amino thiols with α,β-unsaturated esters. nih.govacs.org This approach significantly reduces reaction times from several days to just a few hours and expands the scope of accessible substrates. nih.govjscimedcentral.com The resulting 1,4-thiazepanones serve as versatile precursors that can be readily reduced to the saturated 1,4-thiazepane scaffold, allowing for further functionalization. nih.govresearchgate.net The conformational flexibility of the seven-membered ring, often existing in chair-type or boat-type forms, also presents interesting stereochemical considerations for synthetic chemists. researchgate.net
Table 1: One-Pot Synthesis of Various 1,4-Thiazepanone Precursors
This table summarizes the synthesis of various 1,4-thiazepanone scaffolds, which are direct precursors to the 1,4-thiazepane ring system. The data highlights a modern, efficient one-pot reaction using an α,β-unsaturated ester and cysteamine (B1669678), demonstrating the accessibility of this core structure. Data sourced from Pomerantz, et al. nih.gov
| α,β-Unsaturated Ester Substrate | Product (1,4-Thiazepanone) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Methyl 3-(2-thienyl)acrylate | 7-(2-Thienyl)-1,4-thiazepan-5-one | 3 | 53 |
| Methyl 3-(4-methoxyphenyl)acrylate | 7-(4-Methoxyphenyl)-1,4-thiazepan-5-one | 0.5 | 81 |
| Methyl 3-(4-chlorophenyl)acrylate | 7-(4-Chlorophenyl)-1,4-thiazepan-5-one | 0.5 | 91 |
| Methyl 3-(pyridin-3-yl)acrylate | 7-(Pyridin-3-yl)-1,4-thiazepan-5-one | 3 | 62 |
Relevance of Pyridine-Containing Scaffolds in Advanced Ligand Design and Chemical Transformations
The pyridine (B92270) ring is one of the most fundamental N-heterocycles in chemistry. researchgate.net Its structural similarity to benzene, with one methine group replaced by a nitrogen atom, imparts a unique combination of basicity, aromaticity, and coordination ability. jscimedcentral.com These properties make pyridine and its derivatives exceptionally versatile scaffolds in advanced ligand design. jscimedcentral.commdpi.com As a ligand, pyridine acts as a Lewis base and can coordinate to a wide range of transition metals, forming stable complexes that are central to many catalytic processes, including hydrogenation and polymerization. jscimedcentral.com
The electronic properties of the resulting metal complexes can be finely tuned by modifying the substituents on the pyridine ring. Furthermore, the pyridinyl moiety can be incorporated into multidentate ligands, which chelate to metal centers through multiple binding sites, enhancing complex stability and influencing the metal's reactivity. canterbury.ac.nz The synthesis of molecules containing a pyridine ring attached to another heterocyclic system is a common strategy for creating novel ligands with tailored functions for applications in catalysis, materials science, and coordination chemistry. canterbury.ac.nzresearchgate.net
Contextualization of 4-(Pyridin-2-ylmethyl)-1,4-thiazepane within Emerging Heterocyclic Chemistry Research
The compound this compound emerges as a logical construct at the intersection of the chemical principles outlined above. It is a hybrid molecule that marries the three-dimensional, flexible seven-membered thiazepane ring with the electronically active and coordinatively capable pyridin-2-ylmethyl group. While specific academic studies focusing exclusively on this compound are not prominent in the literature, its structure suggests a clear synthetic and functional purpose.
The most probable synthetic pathway to this molecule involves the N-alkylation of the parent 1,4-thiazepane heterocycle. This would typically be achieved by reacting 1,4-thiazepane with an electrophilic pyridine-containing reagent, such as 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine, in the presence of a base. This type of nucleophilic substitution reaction is a fundamental and high-yielding transformation in organic chemistry, making the target compound readily accessible from its constituent building blocks. The resulting structure contains multiple potential coordination sites: the pyridine nitrogen, the tertiary amine at position 4 of the thiazepane ring, and the sulfur atom at position 1. This arrangement positions it as a potentially valuable multidentate ligand.
Overview of Key Academic Research Avenues for the Compound
Based on its structure, several key academic research avenues can be proposed for this compound:
Coordination Chemistry: A primary area of investigation would be its behavior as a ligand for transition metals. Research would focus on its ability to form mononuclear or polynuclear complexes with metals such as ruthenium(II), copper(I), nickel(II), or silver(I). jscimedcentral.comcanterbury.ac.nz Studies would explore its denticity—whether it acts as a bidentate ligand (coordinating through the pyridine nitrogen and the ring amine) or a tridentate ligand (involving the sulfur atom as well). The structural characterization of these metal complexes via X-ray crystallography would provide fundamental insights into the coordination geometries and bonding. researchgate.net
Homogeneous Catalysis: Following the synthesis and characterization of its metal complexes, a logical next step is the exploration of their catalytic activity. Pyridine-based ligands are integral to many catalysts, and complexes of this compound could be screened for activity in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. jscimedcentral.com The flexible yet sterically defined thiazepane backbone could impart unique selectivity to a catalytic metal center.
Medicinal Chemistry and Fragment-Based Discovery: Given the established biological relevance of both pyridine derivatives and sulfur-containing heterocycles, this compound could serve as a scaffold for medicinal chemistry programs. nih.govnih.gov The 1,4-thiazepane core provides a distinct 3D architecture, while the pyridine unit can engage in hydrogen bonding and π-stacking interactions, which are crucial for binding to biological targets. nih.gov It could be investigated as a fragment or lead compound in screens for inhibitors of enzymes such as kinases or carbonic anhydrases. nih.gov
Table 2: Chemical Properties of Representative Pyridine Compounds
This table provides identifying information for several simple pyridine derivatives to give context to the pyridine moiety within the target compound. Data sourced from PubChem. nih.gov
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Pyridine | 110-86-1 | C₅H₅N | 79.10 |
| 2-Picoline (2-Methylpyridine) | 109-06-8 | C₆H₇N | 93.13 |
| 4-Acetylpyridine | 1122-54-9 | C₇H₇NO | 121.14 |
| 2-(Chloromethyl)pyridine | 4377-33-7 | C₆H₆ClN | 127.57 |
Structure
3D Structure
Properties
IUPAC Name |
4-(pyridin-2-ylmethyl)-1,4-thiazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-2-5-12-11(4-1)10-13-6-3-8-14-9-7-13/h1-2,4-5H,3,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQCGPMKJBEDNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1)CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Pyridin 2 Ylmethyl 1,4 Thiazepane
Strategic Disconnection and Precursor Synthesis
The most logical retrosynthetic analysis of 4-(pyridin-2-ylmethyl)-1,4-thiazepane involves disconnecting the bond between the nitrogen atom of the thiazepane ring and the methylene (B1212753) bridge of the pyridin-2-ylmethyl group. This approach simplifies the synthesis into two main challenges: the construction of the 1,4-thiazepane (B1286124) core and the preparation of a suitable pyridin-2-ylmethyl synthon.
Synthesis of the 1,4-Thiazepane Core Precursors
The 1,4-thiazepane ring system can be synthesized through various methods, with a prominent strategy involving the formation of a 1,4-thiazepan-5-one (B1267140) intermediate followed by reduction. A highly efficient, one-pot synthesis of 1,4-thiazepanones utilizes the reaction of α,β-unsaturated esters with 1,2-amino thiols like cysteamine (B1669678). nih.gov This tandem conjugate addition and cyclization reaction provides a versatile route to substituted 1,4-thiazepanones. nih.gov
The reaction conditions for this one-pot synthesis have been optimized to improve yield and reaction time. The use of trifluoroethyl esters as the α,β-unsaturated component has been shown to be particularly effective. researchgate.net
Table 1: Synthesis of 1,4-Thiazepanone Precursors
| Entry | α,β-Unsaturated Ester | Amine | Base | Additive | Product | Yield (%) | Ref |
| 1 | Methyl 3-(2-thienyl)-acrylate | Cysteamine | DBU | - | 2-(Thiophen-2-yl)-1,4-thiazepan-5-one | 11 | nih.gov |
| 2 | Methyl 3-(2-thienyl)-acrylate | Cysteamine | DBU | Imidazole | 2-(Thiophen-2-yl)-1,4-thiazepan-5-one | 53 | nih.gov |
Once the 1,4-thiazepanone is obtained, it can be readily reduced to the corresponding 1,4-thiazepane. Common reducing agents for this transformation include borane (B79455) dimethylsulfide or sodium borohydride (B1222165) in the presence of iodine. nih.gov
Another approach to the 1,4-thiazepane core involves the cyclization of methyl-3-mercaptopropionate with aziridine (B145994) in the presence of sodium methoxide. nih.gov However, this method often requires extended reaction times. nih.gov
Preparation of Pyridin-2-ylmethyl Synthons
The pyridin-2-ylmethyl moiety is typically introduced using an electrophilic synthon that can react with the secondary amine of the 1,4-thiazepane ring. The most common and readily prepared synthons are pyridin-2-ylmethyl halides, such as 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine.
2-(Chloromethyl)pyridine can be synthesized from 2-hydroxymethylpyridine by reaction with a chlorinating agent like thionyl chloride. A multi-step process starting from 6-hydroxynicotinic acid can also be employed, which involves chlorination, hydrogenation to the aldehyde, further hydrogenation to the alcohol, and a final chlorination step to yield 2-chloro-5-chloromethyl-pyridine.
An alternative strategy for introducing the pyridin-2-ylmethyl group is through reductive amination. This requires the corresponding aldehyde, pyridine-2-carboxaldehyde, which is commercially available.
Cyclization and Ring-Formation Strategies for the 1,4-Thiazepane Framework
The formation of the 1,4-thiazepane ring is the crucial step in the synthesis of the target molecule. Various strategies can be employed, ranging from multi-component reactions to intramolecular cyclizations and catalytic methods.
Multi-Component Reaction Approaches for Heterocycle Construction
While specific multi-component reactions leading directly to this compound are not extensively documented, the general principles of multi-component reactions can be applied. A hypothetical approach could involve the reaction of cysteamine, an appropriate four-carbon dielectrophile, and 2-(aminomethyl)pyridine in a one-pot process. However, controlling the regioselectivity and preventing side reactions would be a significant challenge.
More established multi-component reactions have been used to synthesize related heterocyclic systems, such as 1,4-dihydropyridines and 1,4-benzodiazepines, which could potentially be adapted. For instance, the Ugi four-component reaction has been successfully employed for the synthesis of diverse 1,4-benzodiazepine (B1214927) scaffolds. rsc.org
Intramolecular Cyclization Pathways (e.g., nucleophilic, electrophilic, radical)
Intramolecular cyclization is a powerful strategy for forming the 1,4-thiazepane ring. A common approach involves the construction of a linear precursor containing both the necessary sulfur and nitrogen atoms, which then undergoes ring closure.
For example, an N-Boc protected cysteamine can be reacted with an appropriate electrophile, followed by deprotection and intramolecular acylation or alkylation to form the thiazepane ring. nih.gov However, this stepwise approach can be lengthy.
Electrophilic cyclization has been successfully used in the synthesis of unsaturated 1,4-thiazepines. For instance, N-propargylic β-enaminothiones undergo electrophilic cyclization in the presence of zinc chloride to yield 2-methylene-2,3-dihydro-1,4-thiazepines. nih.gov Subsequent reduction of the double bonds could, in principle, lead to a saturated 1,4-thiazepane ring.
Catalytic Methods in Ring Closure (e.g., metal-catalyzed, organocatalytic)
Catalytic methods can offer milder reaction conditions and improved efficiency for the synthesis of heterocyclic systems. Ring-closing metathesis (RCM) is a powerful tool for the formation of various ring sizes, including seven-membered rings. wikipedia.orgorganic-chemistry.org A suitable diene precursor containing the sulfur and nitrogen atoms could be cyclized using a ruthenium-based catalyst, such as a Grubbs catalyst, to form an unsaturated thiazepine, which could then be hydrogenated. wikipedia.org
Copper-catalyzed tandem amination/cyclization reactions have been developed for the synthesis of azepine derivatives and could potentially be adapted for thiazepane synthesis.
Exploration of Green Chemistry Principles in Thiazepane Synthesis
The application of green chemistry principles is crucial for developing sustainable synthetic routes. This involves the use of environmentally benign solvents, catalysts, and energy-efficient processes.
One of the key metrics in green chemistry is the E-factor , which is the ratio of the mass of waste to the mass of the desired product. An ideal E-factor is 0. researchgate.net Another important metric is Reaction Mass Efficiency (RME) , which considers the yield, stoichiometry, and atom economy of a reaction. mygreenlab.org These metrics are valuable tools for comparing the "greenness" of different synthetic pathways. oulu.fi
Recent advancements in the synthesis of nitrogen-containing heterocycles have focused on environmentally friendly approaches. nih.gov For instance, the use of propylene (B89431) carbonate, a green solvent, has been explored for the N-alkylation of heterocyles, serving as both the reagent and the solvent and avoiding the need for toxic alkyl halides. nih.gov Flow chemistry offers another green alternative, providing enhanced heat and mass transfer, improved safety, and the potential for process automation and scalability. researchgate.netresearchgate.net Biocatalysis, utilizing enzymes for chemical transformations, represents a powerful green approach, often proceeding with high selectivity under mild conditions. nih.govresearchgate.net
In the context of thiazepane synthesis, a one-pot reaction using α,β-unsaturated esters and 1,2-amino thiols has been reported as an efficient method to produce 1,4-thiazepanones, which are precursors to 1,4-thiazepanes. nih.gov This approach reduces the number of synthetic steps and purification procedures, thereby minimizing waste and aligning with green chemistry principles.
Table 1: Comparison of Green Chemistry Metrics for Different Synthetic Approaches
| Synthetic Approach | Key Green Features | Potential for Thiazepane Synthesis |
| One-Pot Synthesis | Reduced workup and purification steps, lower solvent usage. | Directly applicable to 1,4-thiazepanone synthesis. nih.gov |
| Flow Chemistry | Enhanced safety, scalability, and efficiency; precise control over reaction parameters. researchgate.netresearchgate.net | Applicable for both ring formation and subsequent functionalization. |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. nih.govresearchgate.net | Potential for enantioselective synthesis of chiral thiazepane derivatives. |
| Use of Green Solvents | Reduced environmental impact and toxicity. | Propylene carbonate can be used for N-alkylation steps. nih.gov |
Introduction of the Pyridin-2-ylmethyl Substituent
Once the 1,4-thiazepane core is synthesized, the pyridin-2-ylmethyl group can be introduced onto the nitrogen atom. This can be achieved through post-cyclization functionalization or fragment coupling strategies.
Post-Cyclization Functionalization and Coupling Strategies
A common method for introducing the pyridin-2-ylmethyl group is through the N-alkylation of the 1,4-thiazepane ring with a suitable electrophile, such as 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine. This is a standard SN2 reaction where the secondary amine of the thiazepane acts as a nucleophile. researchgate.net
Alternatively, reductive amination offers a milder and often more selective approach. This method involves the reaction of 1,4-thiazepane with pyridine-2-carbaldehyde in the presence of a reducing agent. sciencemadness.orgwikipedia.org Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. wikipedia.org Reductive amination is advantageous as it often avoids the over-alkylation that can be an issue with direct alkylation methods. sciencemadness.org
Table 2: Post-Cyclization Strategies for the Synthesis of this compound
| Reaction | Reagents | Key Features |
| N-Alkylation | 1,4-Thiazepane, 2-(Chloromethyl)pyridine, Base (e.g., K2CO3, Et3N) | Direct, one-step process; potential for over-alkylation. researchgate.net |
| Reductive Amination | 1,4-Thiazepane, Pyridine-2-carbaldehyde, Reducing Agent (e.g., NaBH(OAc)3) | Milder conditions, good selectivity, avoids harsh alkylating agents. sciencemadness.orgwikipedia.org |
Fragment Coupling Methodologies for C-N and C-C Bond Formation
Fragment coupling strategies involve the joining of two pre-functionalized building blocks. In the context of this compound, this could involve the reaction of a thiazepane precursor already bearing a reactive handle with a pyridin-2-ylmethyl-containing fragment, or vice versa. While less common for this specific target, such approaches are widely used in the synthesis of complex molecules and can offer convergent and flexible synthetic routes. The Zincke reaction, for example, transforms a pyridine (B92270) into a pyridinium (B92312) salt which can then react with a primary amine. wikipedia.org
Detailed Mechanistic Elucidation of Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.
Investigation of Reaction Intermediates and Transition States
The N-alkylation of 1,4-thiazepane with 2-(chloromethyl)pyridine proceeds through a classic SN2 mechanism. The reaction involves the backside attack of the nucleophilic nitrogen atom of the thiazepane on the electrophilic carbon of the 2-(chloromethyl)pyridine, leading to a pentacoordinate transition state. researchgate.netnih.govresearchgate.netsciforum.netchemrxiv.org Computational studies using Density Functional Theory (DFT) can be employed to model this transition state and calculate the activation energy of the reaction. researchgate.netresearchgate.netsciforum.net
In reductive amination, the reaction begins with the formation of a hemiaminal intermediate from the reaction of the amine and the aldehyde. libretexts.org This is followed by the acid-catalyzed dehydration to form an iminium ion, which is the key electrophilic species that is subsequently reduced by the hydride reagent. libretexts.org The pH of the reaction medium is a critical parameter, as it affects both the rate of iminium ion formation and the stability of the reducing agent. libretexts.org
Kinetic Analysis of Rate-Determining Steps in Thiazepane Formation
Kinetic studies can provide valuable insights into the rate-determining step of a reaction. For the SN2 N-alkylation, the reaction is typically second order, with the rate being dependent on the concentrations of both the thiazepane and the alkylating agent.
In the case of reductive amination, the rate-determining step can vary depending on the specific reactants and conditions. Often, the formation of the iminium ion or its subsequent reduction can be the slowest step. In situ reaction progress kinetic analysis can be a powerful tool to elucidate the mechanism and identify the rate-determining step in these transformations. researchgate.net
Sophisticated Structural Elucidation and Conformational Analysis Methodologies
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the initial structural confirmation of newly synthesized molecules like 4-(Pyridin-2-ylmethyl)-1,4-thiazepane. These techniques provide a wealth of information regarding the molecular framework, functional groups, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound in solution. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the molecule.
In the ¹H NMR spectrum, the protons of the pyridinyl group are expected to appear in the aromatic region (typically δ 7.0-8.6 ppm). The proton at the C6 position of the pyridine (B92270) ring is generally the most deshielded due to the inductive effect of the adjacent nitrogen atom. The methylene (B1212753) bridge protons (-CH₂-) connecting the pyridine ring to the thiazepane nitrogen would likely resonate as a singlet at a higher chemical shift compared to a simple alkyl group, influenced by the adjacent nitrogen and the aromatic ring. academie-sciences.fr The protons on the thiazepane ring would exhibit complex splitting patterns, appearing as multiplets in the aliphatic region (typically δ 2.5-3.5 ppm) due to spin-spin coupling.
The ¹³C NMR spectrum would complement the ¹H NMR data. The carbon atoms of the pyridine ring would be observed in the downfield region (δ 120-160 ppm). The methylene bridge carbon would also be found at a characteristic chemical shift. The carbons of the 1,4-thiazepane (B1286124) ring would appear in the upfield region, with their specific chemical shifts providing insight into the ring's conformation. Advanced NMR techniques, such as COSY, HSQC, and HMBC, would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity of the molecular structure.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine H-6 | 8.5 - 8.6 | d |
| Pyridine H-3, H-4, H-5 | 7.1 - 7.8 | m |
| Pyridinyl-CH₂-N | 3.8 - 4.0 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridine C-2, C-6 | 149 - 159 |
| Pyridine C-3, C-4, C-5 | 121 - 137 |
| Pyridinyl-CH₂-N | 60 - 65 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within this compound.
The IR spectrum would be expected to show characteristic absorption bands. The C-H stretching vibrations of the pyridine ring would appear around 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the thiazepane ring and the methylene bridge would be observed in the 2850-3000 cm⁻¹ region. youtube.com The C=N and C=C stretching vibrations of the pyridine ring would produce a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations of the tertiary amine and the C-S stretching of the thioether in the thiazepane ring would be found in the fingerprint region (below 1300 cm⁻¹).
Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give rise to strong Raman signals. americanpharmaceuticalreview.com The C-S bond, being relatively polarizable, may also show a characteristic Raman band. Comparing the IR and Raman spectra can aid in the assignment of vibrational modes based on their respective selection rules. nih.gov
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 | IR, Raman |
| C-N Stretch | 1100 - 1300 | IR |
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can confirm the elemental composition and thus the molecular formula (C₁₁H₁₆N₂S).
The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. Common fragmentation pathways would likely involve the cleavage of the bond between the methylene group and the pyridine ring, leading to the formation of a pyridin-2-ylmethyl cation (m/z 92) or a related fragment. Another likely fragmentation would be the cleavage of the C-N bond of the thiazepane ring. Analysis of these fragmentation patterns can help to piece together the molecular structure.
Single-Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structural Determination
Single-Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information for a crystalline compound. mdpi.com By analyzing the diffraction pattern of a single crystal of this compound, it is possible to determine the precise three-dimensional arrangement of atoms in the solid state. This includes accurate bond lengths, bond angles, and torsional angles.
SCXRD studies on related heterocyclic systems have revealed detailed structural features. researchgate.netnih.govnih.gov For this compound, an SCXRD analysis would confirm the connectivity of the atoms and provide insight into the conformation of the seven-membered thiazepane ring in the solid state. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the crystal packing. researchgate.net
Conformational Analysis and Dynamics
The seven-membered 1,4-thiazepane ring is flexible and can adopt several low-energy conformations. Understanding the preferred conformers and the dynamics of their interconversion is key to a complete structural description of this compound.
Computational and Experimental Approaches to Preferred Conformers of the 1,4-Thiazepane Ring
Both computational and experimental methods can be employed to investigate the conformational landscape of the 1,4-thiazepane ring.
Computational Approaches: Density Functional Theory (DFT) calculations are a powerful tool for exploring the potential energy surface of the molecule. nih.gov By performing a conformational search, it is possible to identify the various low-energy conformers, such as chair, boat, and twist-boat forms, and to calculate their relative energies. researchgate.net These calculations can also provide theoretical geometric parameters that can be compared with experimental data.
Experimental Approaches: Variable-temperature NMR spectroscopy is an experimental technique that can provide information about conformational dynamics. Changes in the NMR spectrum as a function of temperature can indicate the presence of multiple conformers in equilibrium and allow for the determination of the energy barriers for their interconversion. Recent studies on 1,4-thiazepanones and 1,4-thiazepanes have highlighted the highly three-dimensional character of this seven-membered ring system. nih.govnih.gov The specific N-substituent, in this case, the pyridin-2-ylmethyl group, is expected to influence the conformational preference of the thiazepane ring. nih.gov
Stereochemical Configuration and Chiral Properties of the Compound
The 1,4-thiazepane ring, a seven-membered heterocycle containing both nitrogen and sulfur, is inherently non-planar and conformationally flexible. The introduction of a substituent on the nitrogen atom, such as the pyridin-2-ylmethyl group, has significant stereochemical implications.
The nitrogen atom in This compound is a potential stereocenter. Due to the presence of three different substituents (the two carbons of the thiazepane ring and the pyridin-2-ylmethyl group) and a lone pair of electrons, the nitrogen atom can undergo pyramidal inversion. If this inversion is slow on the NMR timescale, which can occur at low temperatures or with bulky substituents, the molecule can exist as a pair of enantiomers. This phenomenon is known as atropisomerism, arising from hindered rotation around a single bond. In the case of N-substituted 1,4-thiazepanes, this can lead to conformational chirality where the ring itself adopts a chiral conformation. researchgate.net
Influence of the Pyridin-2-ylmethyl Substituent on Overall Molecular Architecture
Conformational Preferences:
The 1,4-thiazepane ring can, in principle, adopt several conformations, including chair, boat, twist-chair, and twist-boat forms. Computational and experimental studies on related N,N-disubstituted-1,4-diazepane systems have revealed that unexpected low-energy conformations, such as a twist-boat, can be stabilized by intramolecular interactions like π-stacking. nih.gov Given the presence of the aromatic pyridine ring in This compound , a similar intramolecular π-stacking interaction between the pyridine ring and the thiazepane ring is a distinct possibility. This would significantly influence the conformational equilibrium, favoring a more compact, folded structure.
The orientation of the pyridin-2-ylmethyl substituent relative to the thiazepane ring (axial vs. equatorial in a chair-like conformation) will be a critical factor. The preference for an axial or equatorial position is governed by a delicate balance of steric hindrance and stabilizing electronic interactions. The biological activities of related N-substituted tropane (B1204802) analogs have been shown to be strongly dependent on the stereochemistry of the N-substituent, which modulates how the molecule interacts within a protein binding pocket. nih.gov
Structural Data from Analogous Systems:
While no crystal structure data is available for This compound , analysis of related structures provides valuable insights. For example, the crystal structure of 2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile demonstrates the typical bond lengths and angles associated with pyridine and sulfur-containing heterocyclic rings. researchgate.net Similarly, NMR spectroscopic data from a wide range of pyridine-containing compounds can help predict the chemical shifts for the pyridinyl protons and carbons in the target molecule. nih.govjapsonline.comresearchgate.net The synthesis of various 1,4-thiazepane derivatives has been reported, and the characterization data from these studies, often including ¹H and ¹³C NMR, provide a basis for comparison. nih.govnih.govacs.orgresearchgate.net
Computational Chemistry and Theoretical Investigations of 4 Pyridin 2 Ylmethyl 1,4 Thiazepane
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic characteristics of molecular systems. For 4-(Pyridin-2-ylmethyl)-1,4-thiazepane, DFT calculations would likely be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to provide a balance between computational cost and accuracy.
The initial step in a computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. The thiazepane ring can adopt several conformations, such as chair and boat forms, and DFT would be used to identify the most stable conformer.
Once the geometry is optimized, key electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
Table 1: Hypothetical Optimized Geometrical Parameters and Electronic Properties of this compound
| Parameter | Hypothetical Value |
| C-S Bond Length (Thiazepane) | 1.85 Å |
| C-N Bond Length (Thiazepane) | 1.48 Å |
| Pyridine-CH2 Bond Length | 1.52 Å |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
DFT calculations can also predict the spectroscopic signatures of a molecule. By calculating the magnetic shielding tensors, the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be estimated. These theoretical shifts, when compared to experimental data, can help confirm the molecule's structure.
Similarly, the calculation of the second derivatives of the energy with respect to atomic displacements allows for the prediction of the infrared (IR) vibrational frequencies. Each vibrational mode corresponds to a specific type of bond stretching or bending.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Hypothetical Predicted Value |
| ¹H NMR | Pyridine (B92270) Protons | 7.2 - 8.5 ppm |
| ¹H NMR | Thiazepane Protons | 2.5 - 3.8 ppm |
| ¹³C NMR | Pyridine Carbons | 120 - 150 ppm |
| ¹³C NMR | Thiazepane Carbons | 45 - 60 ppm |
| IR | C-H Stretch (Pyridine) | 3050 - 3150 cm⁻¹ |
| IR | C-H Stretch (Aliphatic) | 2850 - 2960 cm⁻¹ |
| IR | C=N Stretch (Pyridine) | 1590 - 1610 cm⁻¹ |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations can explore its dynamic behavior over time. An MD simulation would model the movement of each atom in this compound by solving Newton's equations of motion. This would typically be performed in a simulated solvent, such as water, to mimic physiological conditions.
MD simulations are particularly useful for exploring the conformational landscape of the flexible thiazepane ring. By running the simulation for several nanoseconds, it would be possible to observe transitions between different chair and boat conformations and to determine their relative populations. This provides insight into the molecule's flexibility and how it might interact with other molecules.
Quantum Chemical Topology Analysis (e.g., QTAIM) for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density distribution to characterize the chemical bonds within a molecule. In the context of this compound, QTAIM analysis would be applied to the electron density obtained from DFT calculations.
By locating the bond critical points (BCPs) between atoms, properties such as the electron density (ρ) and its Laplacian (∇²ρ) at these points can be calculated. The values of these properties indicate the nature of the chemical bond. For instance, a high electron density and a negative Laplacian at the BCP are characteristic of a covalent bond, while low electron density and a positive Laplacian suggest a weaker, non-covalent interaction.
Conceptual DFT for Global and Local Reactivity Descriptors (e.g., Fukui functions, electrophilicity index)
Conceptual DFT provides a framework for quantifying the reactivity of a molecule using various descriptors. For this compound, these descriptors would be calculated from the electronic properties obtained from the primary DFT calculations.
Local reactivity descriptors, such as the Fukui functions (f(r)), identify the most reactive sites within the molecule. The Fukui function indicates the change in electron density at a particular point when an electron is added to or removed from the system. This would allow for the prediction of which atoms in this compound are most susceptible to nucleophilic or electrophilic attack.
Table 3: Hypothetical Conceptual DFT Reactivity Descriptors for this compound
| Descriptor | Hypothetical Value | Interpretation |
| Chemical Potential (μ) | -3.85 eV | Tendency to lose electrons |
| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 2.79 eV | Overall electrophilic nature |
Energy Framework Calculations for Supramolecular Interactions in Crystal Structures
Assuming a crystal structure of this compound could be obtained, energy framework calculations would be used to analyze the intermolecular interactions that hold the crystal lattice together. This method involves calculating the interaction energies between a central molecule and its neighbors in the crystal.
The results are often visualized as energy frameworks, where the strength of the interactions (e.g., electrostatic, dispersion) is represented by cylinders connecting the centroids of interacting molecules. This analysis would reveal the dominant forces in the crystal packing, such as hydrogen bonds or π-π stacking interactions involving the pyridine ring, and provide a quantitative understanding of the crystal's stability.
Exploration of Chemical Reactivity and Transformation Pathways
Reactions Involving the 1,4-Thiazepane (B1286124) Ring System
The 1,4-thiazepane ring is a seven-membered saturated heterocycle containing both a nitrogen and a sulfur atom. Its reactivity is primarily centered around these two heteroatoms and the conformational flexibility of the ring.
Ring Expansion and Contraction Reactions to Access Related Heterocycles
The seven-membered 1,4-thiazepane ring can potentially undergo transformations to form other heterocyclic systems. Ring expansion reactions are a valuable tool in synthetic chemistry for accessing larger, often more complex, ring structures. nih.gov While specific examples for the 1,4-thiazepane ring are not abundant, general principles suggest that rearrangements, such as those involving the cleavage and reformation of C-N or C-S bonds, could lead to larger rings.
Conversely, ring contraction reactions can also be envisaged. For instance, certain 1,4-thiazepine derivatives have been shown to undergo ring transformation in a basic medium to yield smaller, five-membered thiazolidin-4-one rings. researchgate.net Such a transformation in 4-(pyridin-2-ylmethyl)-1,4-thiazepane would likely involve the cleavage of the thiazepane ring followed by an intramolecular cyclization. Another potential pathway for ring contraction could involve extrusion of the sulfur atom under specific conditions, although this is a less common transformation for saturated thiazepanes.
| Transformation | General Conditions | Potential Product Type | Reference |
| Ring Contraction | Basic medium | Thiazolidinone derivatives | researchgate.net |
| Ring Expansion | Rearrangement reactions | Larger heterocycles | nih.gov |
Oxidation and Reduction Reactions at the Sulfur Atom
The sulfur atom in the 1,4-thiazepane ring exists in a thioether linkage, making it susceptible to oxidation. Treatment with mild oxidizing agents, such as hydrogen peroxide or a single equivalent of a peroxy acid, would be expected to yield the corresponding sulfoxide (B87167). Further oxidation with a stronger oxidizing agent could then produce the sulfone. These transformations introduce new functional groups and can significantly alter the electronic and steric properties of the molecule.
The oxidation state of sulfur in similar structures, like thiosulfate, can vary significantly depending on the chemical environment. doubtnut.comstackexchange.com In the context of the thiazepane ring, the two lone pairs of electrons on the sulfur atom make it a nucleophilic center that can react with electrophilic oxidizing agents. The resulting sulfoxide would introduce a chiral center at the sulfur atom.
Reduction of the sulfur atom from a higher oxidation state (sulfoxide or sulfone) back to the thioether is also possible using appropriate reducing agents.
| Reaction | Reagent | Expected Product |
| Oxidation | Mild oxidizing agent (e.g., H₂O₂) | This compound-1-oxide |
| Oxidation | Strong oxidizing agent (e.g., excess peroxy acid) | This compound-1,1-dioxide |
| Reduction | Reducing agent (e.g., PCl₃) | This compound |
N-Alkylation, N-Acylation, and N-Quaternization Reactions
The nitrogen atom in the 1,4-thiazepane ring is a secondary amine, making it a nucleophilic center that readily participates in a variety of reactions.
N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved by reacting this compound with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. The synthesis of various N-alkyl and N-hydroxyalkyl derivatives of hexahydro-1,4-thiazepine has been reported through the condensation of 2-chloroethyl-3-chloropropyl sulfide (B99878) with primary amines, demonstrating the feasibility of this transformation. nih.gov The regioselectivity of N-alkylation can be influenced by steric and electronic factors of both the substrate and the alkylating agent. beilstein-journals.org
N-Acylation: The nitrogen atom can also be acylated using acylating agents such as acyl chlorides or anhydrides. This reaction typically proceeds readily to form the corresponding amide. The resulting amide group can significantly alter the chemical properties of the molecule, for example, by delocalizing the nitrogen lone pair and reducing its basicity.
N-Quaternization: Further alkylation of the tertiary amine nitrogen in the 1,4-thiazepane ring with an excess of an alkylating agent can lead to the formation of a quaternary ammonium (B1175870) salt. This introduces a permanent positive charge on the nitrogen atom, rendering the molecule more water-soluble and altering its biological activity profile.
| Reaction Type | Typical Reagents | Functional Group Formed | References |
| N-Alkylation | Alkyl halides, Base | Tertiary amine | nih.govdntb.gov.uanih.gov |
| N-Acylation | Acyl chlorides, Anhydrides | Amide | nih.gov |
| N-Quaternization | Excess alkyl halide | Quaternary ammonium salt | wikipedia.org |
Reactivity of the Pyridine (B92270) Moiety
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic nature dictates its reactivity towards both electrophiles and nucleophiles. wikipedia.orguoanbar.edu.iq
Electrophilic Aromatic Substitution and Directed Metalation Studies
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. wikipedia.orgquimicaorganica.org The reaction, when it occurs, is typically directed to the 3-position (meta-position) because the intermediates formed by attack at the 2- or 4-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. quimicaorganica.org Furthermore, under the acidic conditions often required for electrophilic substitution, the pyridine nitrogen is protonated, further deactivating the ring. uoanbar.edu.iq Direct nitration and sulfonation of pyridine are sluggish and require harsh conditions. wikipedia.org
A useful strategy to promote electrophilic substitution is the formation of the pyridine N-oxide. wikipedia.orgresearchgate.net The N-oxide is more reactive than pyridine itself and directs incoming electrophiles to the 2- and 4-positions. wikipedia.org The oxygen atom can later be removed by a deoxygenation step. wikipedia.org
Directed Metalation: A more effective way to achieve functionalization at the ortho-position of the pyridine ring is through directed ortho-metalation (DoM). wikipedia.orgorganic-chemistry.orgbaranlab.org In the case of this compound, the nitrogen atom of the pyridine ring and potentially the nitrogen of the thiazepane ring can act as directing groups, coordinating to an organolithium reagent and facilitating deprotonation at the adjacent C-3 position of the pyridine ring. wikipedia.orgbaranlab.org The resulting lithiated species can then react with a variety of electrophiles to introduce a wide range of substituents with high regioselectivity. organic-chemistry.org The benzylic protons on the methylene (B1212753) bridge are also acidic and could potentially be deprotonated. pearson.com
| Reaction | Conditions | Position of Substitution | References |
| Electrophilic Substitution | Harsh acidic conditions | 3-position | wikipedia.orgquimicaorganica.org |
| Electrophilic Substitution (via N-oxide) | N-oxidation, then electrophile | 2- and 4-positions | wikipedia.orgresearchgate.net |
| Directed ortho-Metalation | Organolithium reagent (e.g., n-BuLi) | 3-position | wikipedia.orgacs.orgnih.gov |
Nucleophilic Attack and Ring-Opening Reactions on the Pyridine Ring
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. uoanbar.edu.iqstackexchange.com This is because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, which is a stabilizing feature. stackexchange.com A classic example is the Chichibabin reaction, where pyridine reacts with sodium amide to yield 2-aminopyridine. pearson.com In this compound, the 2-position is substituted, so nucleophilic attack would be expected at the 6-position.
Nucleophilic Attack at the Nitrogen Atom: While less common, direct nucleophilic attack at the pyridine nitrogen can occur, especially in highly activated systems or with specific reagents. scielo.org.mx This leads to the formation of a pyridinium (B92312) species.
Ring-Opening Reactions: Under certain conditions, nucleophilic attack on the pyridine ring can lead to ring-opening. For instance, the reaction of pyridine with certain nucleophiles can lead to the formation of open-chain products. However, these reactions often require specific activating groups on the pyridine ring and are not generally observed with simple alkyl-substituted pyridines.
| Reaction Type | Typical Reagents | Position of Attack | References |
| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., NaNH₂) | 6-position | uoanbar.edu.iqstackexchange.compearson.com |
| Nucleophilic Attack at Nitrogen | Specific activating systems | Pyridine Nitrogen | scielo.org.mx |
N-Oxidation and N-Functionalization of the Pyridine Nitrogen
The nitrogen atom of the pyridine ring in this compound is a key site for chemical modification. Its lone pair of electrons allows for reactions with various electrophiles, leading to the formation of N-oxides and other N-functionalized derivatives. These transformations can significantly alter the electronic properties and subsequent reactivity of the pyridine ring.
The oxidation of the pyridine nitrogen to form the corresponding N-oxide is a common transformation for pyridine-containing molecules. This reaction is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide group enhances the reactivity of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack at specific positions. For instance, the N-oxide can facilitate nucleophilic substitution at the C2 and C4 positions.
| Oxidizing Agent | Typical Reaction Conditions | Product |
| Hydrogen Peroxide (H₂O₂) | Acetic acid, 70-80 °C | 4-(1-oxido-pyridin-2-ylmethyl)-1,4-thiazepane |
| m-CPBA | Dichloromethane, 0 °C to rt | 4-(1-oxido-pyridin-2-ylmethyl)-1,4-thiazepane |
This data is representative of general N-oxidation procedures for pyridines and has been adapted for the target molecule.
Beyond N-oxidation, the pyridine nitrogen can be functionalized with various groups. For example, reaction with alkyl halides can lead to the formation of quaternary pyridinium salts. These salts are highly activated towards nucleophilic addition and can be utilized in a range of synthetic applications.
Chemical Modifications of the Pyridin-2-ylmethyl Side Chain
The pyridin-2-ylmethyl side chain offers another avenue for the chemical modification of this compound. This includes selective functional group interconversions and advanced C-H activation strategies.
While the parent compound lacks easily interconvertible functional groups on the side chain, derivatives of this compound could be synthesized to include functionalities amenable to interconversion. For instance, a hydroxyl group on the methylene bridge could be oxidized to a ketone or converted to a leaving group for substitution reactions. Similarly, an ester functionality could be hydrolyzed to a carboxylic acid, which could then be converted to an amide or other derivatives.
Direct functionalization of the C-H bonds of the pyridin-2-ylmethyl side chain represents a modern and efficient approach to introduce complexity. Transition metal-catalyzed C-H activation can enable the introduction of various functional groups at positions that are otherwise unreactive. For instance, palladium or rhodium catalysts could potentially mediate the arylation, alkylation, or amination of the methylene bridge. Such strategies often require a directing group, and the pyridine nitrogen or the thiazepane sulfur could potentially play this role.
| Catalyst System | Reaction Type | Potential Product |
| Pd(OAc)₂ / Ligand | C-H Arylation | 4-(1-aryl-1-(pyridin-2-yl)methyl)-1,4-thiazepane |
| [RhCp*Cl₂]₂ | C-H Alkylation | 4-(1-alkyl-1-(pyridin-2-yl)methyl)-1,4-thiazepane |
This data represents plausible C-H activation scenarios based on established methodologies for related substrates.
Stereoselective Transformations and Asymmetric Synthesis Applications
The 1,4-thiazepane ring of this compound is a seven-membered heterocycle that can exist in various conformations. The introduction of stereocenters into this molecule can lead to chiral derivatives with potential applications in areas such as catalysis and medicinal chemistry.
The asymmetric synthesis of related heterocyclic compounds, such as tetrahydro-1,4-benzodiazepin-2-ones, has been achieved using chiral catalysts. chemistryviews.org For example, organocatalytic methods employing quinine-derived catalysts have been used to construct chiral seven-membered rings with high enantioselectivity. chemistryviews.org A similar approach could potentially be applied to the synthesis of chiral derivatives of this compound.
Furthermore, if a chiral center is introduced, for instance at the methylene bridge of the side chain, subsequent transformations could be designed to be diastereoselective. The inherent chirality of the starting material would influence the stereochemical outcome of the reactions. The development of stereoselective transformations is crucial for accessing enantiomerically pure forms of complex molecules.
| Catalytic Approach | Transformation | Potential Chiral Product |
| Organocatalysis (e.g., quinine-derived urea) | Asymmetric cyclization | Enantiomerically enriched this compound derivatives |
| Transition Metal Catalysis (e.g., chiral Rh or Ir complexes) | Asymmetric hydrogenation of a double bond within the thiazepane ring | Chiral saturated 1,4-thiazepane derivatives |
This table illustrates potential strategies for the asymmetric synthesis of chiral 1,4-thiazepane derivatives based on literature precedents for other heterocyclic systems.
Coordination Chemistry and Ligand Design Studies
4-(Pyridin-2-ylmethyl)-1,4-thiazepane as a Multidentate Ligand
This compound is a tridentate ligand, featuring three potential donor atoms: the nitrogen atom of the pyridine (B92270) ring, the tertiary amine nitrogen within the thiazepane ring, and the sulfur atom of the thiazepane ring. This arrangement allows the ligand to bind to a metal center in a flexible manner, leading to the formation of stable chelate rings. The presence of both "hard" (nitrogen) and "soft" (sulfur) donor atoms makes it suitable for coordinating with a wide range of transition metal ions.
The coordination of this compound to transition metal ions can occur through various modes, with the most common being a tridentate N,N',S-coordination. In this mode, the ligand forms two chelate rings with the metal center, one involving the pyridyl nitrogen and the thiazepane nitrogen, and the other involving the thiazepane nitrogen and the sulfur atom. This N,S-chelation is a key feature, creating a stable coordination environment around the metal.
The flexibility of the seven-membered thiazepane ring allows it to adopt different conformations to accommodate the geometric preferences of various metal ions. For instance, with metals that prefer octahedral geometry, the ligand can occupy three facial or meridional sites, with the remaining coordination sites being filled by other ligands or solvent molecules. In the case of square planar or tetrahedral geometries, the ligand can adapt its conformation accordingly. The pyridyl group, being a part of a relatively rigid aromatic system, provides a directional component to the coordination.
Studies on related pyridine-containing ligands have shown that the electronic properties of the pyridine ring can be tuned, which in turn influences the properties of the metal complex. caltech.edu Similarly, modifications to the thiazepane ring could also alter the steric and electronic environment around the metal center.
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of techniques to elucidate their structure and properties.
Spectroscopic and Analytical Techniques:
| Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Provides evidence of coordination by showing shifts in the vibrational frequencies of the C=N bond in the pyridine ring and the C-N and C-S bonds in the thiazepane ring upon complexation. researchgate.netsciencepublishinggroup.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR can confirm the structure of the ligand and show changes in chemical shifts upon coordination, indicating the involvement of the donor atoms in bonding to the metal. researchgate.netresearchgate.net |
| UV-Vis Spectroscopy | Reveals information about the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) and d-d transitions, which are characteristic of the metal ion's coordination environment. researchgate.netsciencepublishinggroup.com |
| Mass Spectrometry | Confirms the molecular weight of the complex and provides information about its fragmentation pattern. researchgate.net |
| X-ray Crystallography | Offers definitive structural information, including bond lengths, bond angles, and the overall geometry of the metal complex, confirming the coordination mode of the ligand. researchgate.netresearchgate.net |
| Elemental Analysis | Determines the empirical formula of the complex, confirming its stoichiometry. researchgate.netjscimedcentral.com |
Through these methods, the formation of novel metal complexes with metals such as copper(II), zinc(II), and cobalt(II) has been investigated, revealing a rich coordination chemistry. researchgate.netresearchgate.net For example, a copper(II) complex with a related pyridin-2-ylmethyl ligand was synthesized and characterized, demonstrating the coordinating ability of this functional group. nih.gov
Catalytic Applications of Metal-4-(Pyridin-2-ylmethyl)-1,4-thiazepane Complexes
The unique electronic and steric properties imparted by the this compound ligand make its metal complexes promising candidates for catalysis. The presence of both a π-accepting pyridine ring and a flexible, electron-donating thiazepane moiety allows for fine-tuning of the metal center's reactivity.
Exploration in Homogeneous Catalysis (e.g., C-C bond formation, hydrogenation)
Complexes of this compound are being explored for their potential in various homogeneous catalytic reactions. The design of these catalysts draws inspiration from the success of other metal complexes with pyridine-based ligands in promoting a range of organic transformations.
Potential Catalytic Reactions:
| Reaction Type | Rationale |
| C-C Bond Formation | Palladium complexes with pyridine-containing ligands have shown efficacy in cross-coupling reactions. The electronic properties of the this compound ligand could be beneficial in such catalytic cycles. researchgate.net |
| Hydrogenation/Hydroformylation | The ability to stabilize various oxidation states of a metal is crucial for hydrogenation and hydroformylation catalysts. The ligand's combination of donor atoms could support the catalytic cycle of these reactions. researchgate.net |
| Hydroboration | Iron complexes with terpyridine ligands have been used for the hydroboration of alkynes. nih.gov This suggests that iron complexes of this compound could also exhibit similar catalytic activity. |
| Oxidation Reactions | The redox-active nature of some transition metals, when complexed with this ligand, could be harnessed for selective oxidation reactions. |
While specific catalytic data for complexes of this compound is still emerging, the principles established with structurally similar catalysts provide a strong foundation for future research in this area. beilstein-journals.org
Influence of Ligand Architecture on Catalytic Activity, Selectivity, and Stability
The architecture of the this compound ligand is expected to have a profound impact on the performance of its metal complexes in catalysis.
Activity: The electronic nature of the ligand, particularly the interplay between the pyridine and thiazepane moieties, can influence the electron density at the metal center, thereby affecting its catalytic activity.
Selectivity: The steric bulk and the specific geometry imposed by the ligand can create a chiral environment around the metal center, which could be exploited for enantioselective catalysis. The defined coordination sphere can also influence regioselectivity in reactions with multiple possible outcomes.
Stability: The tridentate chelation of the ligand generally leads to high thermal and chemical stability of the resulting metal complexes, which is a desirable trait for robust catalysts that can withstand harsh reaction conditions and be recycled. researchgate.net
Supramolecular Chemistry and Host-Guest Interactions Involving Metal Complexes
Supramolecular chemistry, the "chemistry beyond the molecule," explores the formation of complex assemblies through non-covalent interactions. brighton.ac.uknih.gov Metal complexes of this compound can serve as building blocks for the construction of such supramolecular architectures.
The pyridine ring of the ligand is capable of participating in π-π stacking interactions, while the N-H or C-H bonds can act as hydrogen bond donors. researchgate.net These interactions, along with coordination bonds, can direct the self-assembly of discrete metal complexes into one-, two-, or three-dimensional networks. mdpi.com
Furthermore, the cavities and channels within these supramolecular structures can potentially encapsulate guest molecules, leading to applications in areas such as molecular recognition, sensing, and separation. bath.ac.uk The design of the ligand can be tailored to create specific binding pockets for targeted guest molecules. While this area is still in its nascent stages for complexes of this compound, the principles of supramolecular chemistry provide a clear roadmap for future investigations.
Redox Properties of Coordination Compounds and Electrochemistry
The redox properties of coordination compounds are a critical aspect of their characterization and potential application, providing insight into the electronic structure and stability of different oxidation states of the central metal ion. These properties are typically investigated using electrochemical techniques, most notably cyclic voltammetry (CV). For hypothetical coordination complexes of This compound , the redox behavior would be dictated by the interplay of the metal center and the electronic nature of the ligand.
Detailed Research Findings
As no direct experimental data from cyclic voltammetry studies on coordination compounds of This compound have been reported, this section will present a prospective analysis based on the ligand's structural components.
The ligand This compound is a tridentate N,N',S-donor ligand. The donor atoms are the nitrogen of the pyridine ring, the tertiary amine nitrogen of the thiazepane ring, and the sulfur atom of the thiazepane ring. The coordination of this ligand to a metal center would form two chelate rings, one five-membered and one seven-membered, which would influence the geometric and electronic properties of the resulting complex.
Similarly, for a hypothetical iron(II) complex, a quasi-reversible oxidation to an iron(III) species would be expected. The stability of the Fe(III) state would be enhanced by the σ-donating character of the amine and thioether groups, while the π-accepting pyridine would favor the Fe(II) state. The resulting redox potential would reflect this balance.
The reversibility of the redox processes would depend on the ability of the ligand to accommodate the changes in the metal's coordination sphere that may accompany electron transfer. The flexibility of the seven-membered thiazepane ring could play a significant role in maintaining the structural integrity of the complex upon oxidation or reduction, potentially leading to quasi-reversible or reversible electrochemical behavior.
Hypothetical Electrochemical Data
The following table presents hypothetical redox potential data for plausible first-row transition metal complexes of This compound . These values are illustrative and based on trends observed for similar N,S-donor ligands containing pyridine. The potentials are referenced against a standard ferrocene/ferrocenium (Fc/Fc⁺) couple.
| Metal Complex (Hypothetical) | Redox Couple | E₁/₂ (V vs. Fc/Fc⁺) (Expected) | ΔEp (mV) (Expected) | Reversibility (Predicted) |
| [Cu(II)(this compound)Cl₂] | Cu(II)/Cu(I) | -0.1 to +0.2 | 80 - 150 | Quasi-reversible |
| [Fe(II)(this compound)Cl₂] | Fe(III)/Fe(II) | +0.3 to +0.6 | 70 - 120 | Quasi-reversible |
| [Ni(II)(this compound)Cl₂] | Ni(II)/Ni(I) | -0.8 to -0.5 | 100 - 200 | Irreversible/Quasi-reversible |
| [Co(II)(this compound)Cl₂] | Co(III)/Co(II) | +0.2 to +0.5 | 90 - 180 | Quasi-reversible |
Note: This table is for illustrative purposes only and is based on predicted behavior in the absence of experimental data.
Further research, including the synthesis and comprehensive electrochemical characterization of coordination compounds with This compound , is necessary to validate these predictions and fully elucidate the redox properties of this ligand system.
Derivatization and Analog Synthesis for Advanced Chemical Research
Systematic Structural Modifications of the 1,4-Thiazepane (B1286124) Ring and its Substituents
The seven-membered 1,4-thiazepane ring is a three-dimensional scaffold that offers significant opportunities for structural modification. nih.gov The synthesis of this ring system and its derivatives can be approached through various synthetic routes, allowing for the introduction of substituents at multiple positions. A common strategy involves the initial synthesis of a 1,4-thiazepanone precursor, which can then be reduced to the corresponding 1,4-thiazepane. nih.gov
One efficient method for creating the thiazepanone precursor is a one-pot conjugate addition and acylation reaction between α,β-unsaturated esters and 1,2-amino thiols. nih.gov The diversity of the resulting thiazepane ring can be readily achieved by varying the substituents on either of these starting materials. For example, using substituted cysteamine (B1669678) derivatives or a range of α,β-unsaturated esters allows for the introduction of functional groups on and around the heterocyclic core. nih.gov
Further modifications can be made directly to the thiazepane ring. N-alkylation or N-acylation at the secondary amine position (position 1) is a straightforward modification, though in the parent compound this position is already occupied by the pyridin-2-ylmethyl group. However, derivatization at the carbon atoms of the thiazepane ring can be achieved by using appropriately substituted building blocks during the cyclization step. For instance, employing substituted β-enaminothiones in electrophilic cyclization reactions can yield functionalized 1,4-thiazepines. researchgate.netmetu.edu.tr While these are thiazepines, the synthetic principles can be adapted for thiazepanes.
The following table illustrates potential starting materials for the synthesis of substituted 1,4-thiazepane cores, based on established synthetic strategies for similar heterocyclic systems.
| 1,2-Amino Thiol Derivative | α,β-Unsaturated Ester/Acid | Resulting Substitution Pattern on 1,4-Thiazepane Ring |
| Cysteamine | Methyl acrylate | Unsubstituted |
| 3-aminopropane-1-thiol | Ethyl crotonate | Methyl group at C6 |
| 2-amino-1-propanethiol | Phenyl acrylate | Methyl group at C2, Phenyl group at C5 |
| Cysteamine | Methyl 3-methylbut-2-enoate | Two methyl groups at C6 |
These systematic modifications allow for fine-tuning of properties such as lipophilicity, polarity, and steric bulk, which are critical for optimizing molecular interactions. The introduction of chiral centers on the ring can also be achieved by using enantiomerically pure starting materials, leading to stereochemically defined analogs.
Exploration of Substituent Effects on the Pyridine (B92270) Moiety and Alkyl Linker
The pyridine ring is a common feature in many pharmaceuticals, and its electronic properties can be precisely modulated through substitution. nih.govrsc.org In the context of 4-(Pyridin-2-ylmethyl)-1,4-thiazepane, substituents on the pyridine ring can significantly influence the molecule's basicity, hydrogen bonding capacity, and potential for π-stacking interactions. nih.gov The pyridine ring is generally prone to nucleophilic substitution at the C-2 and C-4 positions and electrophilic substitution at the C-3 position. nih.gov
The introduction of electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups increases the electron density on the pyridine ring, enhancing its basicity. nih.govresearchgate.net Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) groups decrease the ring's electron density and basicity. acs.org These electronic effects can be critical for receptor binding, as they alter the electrostatic potential of the molecule. Computational studies on substituted pyridines have shown that these effects can be predicted and correlated with parameters like Hammett σp values. acs.org
The table below summarizes the expected electronic effects of various substituents on the pyridine ring.
| Substituent | Position on Pyridine Ring | Electronic Effect | Impact on Ring Basicity |
| -OCH3 | 4 | Electron-Donating (Resonance) | Increase |
| -Cl | 4 | Electron-Withdrawing (Inductive) | Decrease |
| -CF3 | 4 | Strong Electron-Withdrawing | Decrease |
| -CH3 | 5 | Weak Electron-Donating | Slight Increase |
| -NO2 | 5 | Strong Electron-Withdrawing | Decrease |
Synthesis of Conformationally Restricted or Flexible Analogs for Conformational Studies
Understanding the bioactive conformation of a molecule is a central goal in medicinal chemistry. The synthesis of conformationally restricted or, conversely, more flexible analogs of this compound is a powerful strategy to probe this aspect. The 1,4-thiazepane ring typically exists in a dynamic equilibrium between multiple chair- and boat-type conformations. researchgate.net
Conformationally Restricted Analogs: To lock the molecule into a more defined geometry, several synthetic strategies can be employed.
Ring Fusion: Creating bicyclic or tricyclic systems by fusing another ring to the 1,4-thiazepane core is an effective method. For example, cyclocondensation reactions can be used to create novel polycyclic systems incorporating the thiazepine structure, which significantly reduces conformational freedom. researchgate.net
Introduction of Bulky Substituents: Placing sterically demanding groups on the thiazepane ring can favor a particular conformation to minimize steric strain.
Incorporation of Unsaturation: Introducing a double bond into the thiazepane ring to form a thiazepine can flatten a portion of the ring system and restrict its conformational landscape.
Flexible Analogs: To explore a wider range of conformational space, analogs with increased flexibility can be designed.
Ring Expansion/Contraction: While technically creating a different heterocyclic system, exploring six-membered (piperazine-based) or eight-membered ring analogs can provide insights into the importance of the seven-membered thiazepane core.
These studies are crucial for understanding which spatial arrangement of the pyridine and thiazepane pharmacophores is optimal for biological activity.
Design and Synthesis of Hybrid Molecular Architectures Incorporating the this compound Scaffold
Molecular hybridization involves combining two or more distinct pharmacophores into a single molecule to create a new chemical entity with a potentially synergistic or multi-target profile. The this compound scaffold serves as an excellent starting point for the design of such hybrid molecules. nih.gov The rationale is to merge the structural features of the parent compound with another moiety known to have complementary biological activity.
Several approaches can be envisioned for creating these hybrid architectures:
Functionalization of the Pyridine Ring: The pyridine ring can be substituted with another heterocyclic system. For example, attaching a thiazole (B1198619), oxadiazole, or pyrazole (B372694) moiety to the pyridine could introduce new interaction points for biological targets. rsc.orgnih.gov
Derivatization via the Thiazepane Ring: If a reactive handle is incorporated into the thiazepane ring during its synthesis (e.g., a hydroxyl or amino substituent), this can serve as an attachment point for another molecular scaffold.
Fusion to Form Polycyclic Systems: As mentioned previously, the fusion of the thiazepane or pyridine ring with other aromatic or heterocyclic systems represents a form of molecular hybridization. For instance, the synthesis of pyrimido[4′,5′:2,3] nih.govacs.orgthiazepino[7,6-b]quinolines creates a novel and complex heterocyclic system. researchgate.net
The following table presents some hypothetical hybrid molecular architectures and the rationale for their design.
| Hybrid Architecture Concept | Rationale |
| Attachment of a Thiazole to the Pyridine Moiety | Combines the pyridine scaffold with a thiazole pharmacophore, which is present in numerous bioactive compounds. nih.gov |
| Fusion of a Benzene Ring to the 1,4-Thiazepane Ring | Creates a benzothiazepine (B8601423) derivative, a well-known privileged structure in medicinal chemistry. |
| Linking a Known Enzyme Inhibitor to the Pyridine Ring | Aims to create a dual-target agent or to improve the targeting of the parent scaffold. |
| Incorporation of a Quinoline Moiety | Results in a larger, more rigid aromatic system with potentially enhanced DNA intercalating or enzyme inhibitory properties. researchgate.net |
The synthesis of these complex molecules requires multi-step synthetic sequences and provides a rich field for further chemical exploration.
Emerging Methodologies and Future Research Directions
Application of Flow Chemistry and Continuous Synthesis Techniques for Scale-Up and Efficiency
Traditional batch synthesis methods, while suitable for laboratory-scale production, often present challenges for industrial scale-up, including issues with heat transfer, reaction control, and safety. Flow chemistry, where reagents are continuously pumped through a reactor, offers a compelling alternative. This methodology provides enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and safer operating conditions.
For the synthesis of 1,4-thiazepane (B1286124) scaffolds, flow chemistry could be particularly advantageous. For instance, the cyclization reactions to form the seven-membered thiazepane ring can be slow and low-yielding in batch processes. nih.gov A continuous-flow setup could significantly reduce reaction times from hours or even days to mere minutes. researchgate.net The improved heat and mass transfer in flow reactors can also minimize the formation of byproducts, simplifying purification.
A hypothetical flow synthesis of 4-(Pyridin-2-ylmethyl)-1,4-thiazepane could involve a multi-step sequence where the formation of the 1,4-thiazepane core and the subsequent N-alkylation with 2-(chloromethyl)pyridine (B1213738) are performed in-line. This integrated approach would streamline the entire process, reducing manual handling and the need for intermediate isolation and purification steps. mdpi.com
Table 1: Comparison of Batch vs. Potential Flow Synthesis for 1,4-Thiazepane Derivatives
| Parameter | Conventional Batch Synthesis | Potential Flow Chemistry Synthesis |
| Reaction Time | 3–7 days for cyclization nih.gov | < 3 hours for cyclization nih.gov |
| Yield | Often low to moderate (e.g., 32%) nih.gov | Potentially higher and more consistent |
| Scalability | Challenging due to heat transfer limitations | Readily scalable by extending operation time |
| Safety | Handling of intermediates can pose risks | Enclosed system enhances safety |
| Process Control | Difficult to maintain precise control | Excellent control over parameters |
Future research in this area would focus on the development and optimization of a continuous-flow process for the synthesis of this compound, potentially leading to a more cost-effective and environmentally friendly manufacturing process.
Integration of Machine Learning and Artificial Intelligence for Retrosynthesis and Reaction Prediction
Furthermore, ML models can be trained to predict reaction outcomes, including yields and the formation of side products, under different reaction conditions. rsc.org This predictive capability can significantly reduce the number of experiments required for process optimization, saving time and resources. nih.gov For the synthesis of this compound, ML could be employed to optimize the conditions for the crucial N-alkylation step, ensuring high selectivity and yield. nih.gov
Table 2: Potential Applications of AI/ML in the Synthesis of this compound
| Application Area | AI/ML Tool/Technique | Potential Benefit |
| Retrosynthesis | AI-driven retrosynthesis planners (e.g., based on neural networks) chemcopilot.com | Rapid generation of multiple, potentially novel, synthetic routes. |
| Reaction Prediction | Machine learning models (e.g., graph neural networks) chemcopilot.com | Prediction of reaction yields and byproducts, guiding experimental design. |
| Optimization | Bayesian optimization, active learning youtube.com | Efficient optimization of reaction conditions (temperature, catalyst, solvent). |
| Ligand Design | Generative models | Design of novel thiazepane-based ligands with desired properties. |
The integration of AI and ML into the synthesis of this compound and its analogs represents a significant frontier in accelerating the discovery and development of new chemical entities.
Advancements in Mechanistic Studies Using In Situ Spectroscopic Techniques
A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. Traditional methods for mechanistic investigation often rely on the isolation and characterization of intermediates, which can be challenging for transient or unstable species. In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, allow for the real-time monitoring of chemical reactions as they occur, providing a wealth of mechanistic information.
For the synthesis of this compound, in situ NMR could be employed to study the kinetics and mechanism of the thiazepane ring formation. nih.govnih.gov By tracking the concentrations of reactants, intermediates, and products over time, it is possible to elucidate the reaction pathway and identify rate-determining steps. Similarly, the N-alkylation of the 1,4-thiazepane with the pyridin-2-ylmethyl group could be monitored to understand the influence of different bases and solvents on the reaction rate and efficiency. rsc.orgacs.org
Table 3: Potential In Situ Spectroscopic Studies for the Synthesis of this compound
| Spectroscopic Technique | Reaction Step to be Studied | Information to be Gained |
| In Situ NMR | Thiazepane ring formation | Reaction kinetics, identification of intermediates, determination of activation energy. |
| In Situ FTIR | N-alkylation of 1,4-thiazepane | Monitoring of functional group transformations, detection of transient species. |
| In Situ Mass Spectrometry | Overall reaction monitoring | Identification of all species in the reaction mixture, including byproducts. |
These advanced mechanistic studies will provide a more complete picture of the chemical transformations involved in the synthesis of this compound, enabling more rational and efficient process development.
Development of Novel Reagents and Catalysts Utilizing the this compound Scaffold
The unique structural features of this compound, which combine a flexible seven-membered thiazepane ring with the coordinating ability of a pyridin-2-ylmethyl group, make it an interesting scaffold for the development of novel reagents and catalysts. The nitrogen and sulfur atoms of the thiazepane ring, along with the nitrogen of the pyridine (B92270) ring, can act as donor atoms for metal coordination. wikipedia.org
This tridentate N,N,S-coordination environment could be used to design novel transition metal catalysts for a variety of organic transformations. researchgate.net For example, complexes of ruthenium, rhodium, or palladium with this ligand could exhibit catalytic activity in reactions such as transfer hydrogenation, cross-coupling, or C-H activation. nih.gov The steric and electronic properties of the catalyst could be fine-tuned by introducing substituents on either the pyridine or thiazepane rings.
Table 4: Potential Catalytic Applications of the this compound Scaffold
| Catalyst Type | Potential Metal Center | Target Reaction |
| Transition Metal Catalyst | Pd, Ru, Rh, Ir, Cu | Cross-coupling, hydrogenation, C-H activation |
| Organocatalyst | - | Asymmetric aldol (B89426) reactions, Michael additions |
| Phase-Transfer Catalyst | Quaternized derivative | Nucleophilic substitution reactions |
The exploration of this compound as a ligand or catalyst represents a promising avenue for future research, with the potential to uncover new and efficient catalytic systems for organic synthesis.
Q & A
Q. What are the standard synthetic routes for 4-(Pyridin-2-ylmethyl)-1,4-thiazepane, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution or cyclization steps. Key intermediates, such as pyridine derivatives, are functionalized with thiazepane precursors under controlled temperatures (e.g., 60–100°C) and inert atmospheres. Catalysts like palladium or nickel complexes may enhance selectivity . Reaction optimization employs Design of Experiments (DOE) methodologies, such as factorial designs, to test variables like solvent polarity, temperature gradients, and stoichiometric ratios . Yield and purity are monitored via HPLC and NMR spectroscopy .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is indispensable for verifying the pyridinylmethyl and thiazepane moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95% typically required). X-ray crystallography may resolve stereochemical ambiguities in crystalline forms . For dynamic stability studies, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended .
Advanced Research Questions
Q. How can computational modeling improve reaction design and mechanistic understanding?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, guiding experimentalists to avoid high-energy intermediates. Tools like Gaussian or ORCA simulate electronic structures, while machine learning algorithms analyze large datasets to identify optimal conditions. For example, ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error cycles by 40–60% .
Q. What strategies resolve contradictions between spectroscopic data and expected molecular configurations?
Discrepancies often arise from conformational flexibility or impurities. Multi-dimensional NMR (e.g., COSY, NOESY) clarifies spatial arrangements, while tandem MS/MS detects trace byproducts. If theoretical (DFT) and experimental IR/Raman spectra conflict, revise computational parameters (e.g., solvent effects) or re-examine sample preparation for artifacts .
Q. How do heteroatoms in the thiazepane ring influence reactivity under varying pH or solvent conditions?
The sulfur atom in thiazepane increases susceptibility to oxidation, requiring inert atmospheres for reactions. Pyridine’s basicity facilitates protonation in acidic media, altering nucleophilicity. Systematic DOE studies in polar aprotic (DMF) vs. protic (MeOH) solvents reveal solvent-dependent regioselectivity in alkylation or acylation reactions .
Q. What methodologies assess the compound’s stability under thermal or photolytic stress?
Accelerated stability studies use forced degradation (e.g., 70°C/75% RH for thermal, UV light for photolysis) with HPLC monitoring. Kinetic modeling (Arrhenius plots) extrapolates shelf life, while LC-MS identifies degradation products. For photostability, employ ICH Q1B guidelines with controlled light exposure .
Q. How can multi-step synthesis challenges, such as low yields in cyclization steps, be mitigated?
Purification bottlenecks are addressed via membrane separation technologies (nanofiltration) or supported reagents (e.g., polymer-bound catalysts). If cyclization fails, modify ring-closing metathesis (RCM) conditions or switch to microwave-assisted synthesis to enhance kinetics .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in biological assays?
Use fractional factorial designs to test substituent variations (e.g., pyridine vs. morpholine analogs) while controlling variables like lipophilicity (LogP). In vitro assays (e.g., enzyme inhibition) paired with multivariate analysis (PCA) identify critical pharmacophores. Dose-response curves validate hypotheses derived from computational docking .
Q. How do scaling challenges differ between batch and flow chemistry for this compound?
Batch scaling risks exothermic runaway due to thiazepane’s thermal sensitivity. Flow reactors improve heat/mass transfer, enabling safer scale-up. Computational fluid dynamics (CFD) models predict mixing efficiency, while inline PAT (Process Analytical Technology) tools monitor intermediates in real time .
Q. What statistical methods reconcile contradictory bioactivity data across research groups?
Meta-analysis frameworks (e.g., random-effects models) account for inter-lab variability. Bayesian statistics weigh evidence strength, while sensitivity analysis identifies confounding factors (e.g., cell line selection). Public datasets (PubChem, ChEMBL) provide benchmarks for outlier detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
